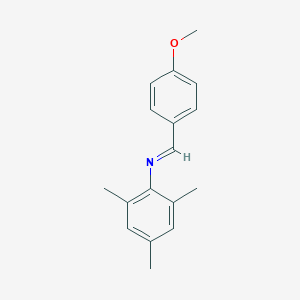![molecular formula C45H33NO5 B402716 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402716.png)
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione] is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Common reagents used in these reactions include anhydrous aluminum chloride (AlCl3), methoxybenzene, and naphthalene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The scalability of these methods allows for the efficient production of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new aromatic compounds with modified functional groups .
Applications De Recherche Scientifique
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-OMeTAD: Known for its use in perovskite solar cells as a hole-transporting material.
Curvulamine: An endophytic fungal metabolite with antimicrobial properties.
Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid: A bioactive compound with potential therapeutic applications.
Uniqueness
8,9-Bis(4-methoxyphenyl)-4-(1-naphthyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione] stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C45H33NO5 |
|---|---|
Poids moléculaire |
667.7g/mol |
Nom IUPAC |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C45H33NO5/c1-50-33-24-20-29(21-25-33)37-38(30-22-26-34(51-2)27-23-30)45(32-16-7-4-8-17-32)40-39(44(37,43(45)49)31-14-5-3-6-15-31)41(47)46(42(40)48)36-19-11-13-28-12-9-10-18-35(28)36/h3-27,39-40H,1-2H3 |
Clé InChI |
AHRRZEXYDPZLAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8)C9=CC=C(C=C9)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Benzyloxy)-3-methoxybenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402636.png)



![2-[4-(benzyloxy)-3-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B402644.png)
![N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402645.png)
![N-[2-(diethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402646.png)
![N-[3-(aminosulfonyl)phenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402647.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402650.png)
![N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402651.png)

![N-(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402654.png)
![Methyl 2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402656.png)
![N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402657.png)
